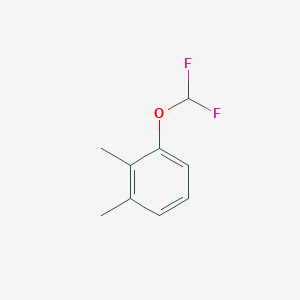![molecular formula C9H19NO3 B2817068 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine CAS No. 169523-21-1](/img/structure/B2817068.png)
2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine: is a versatile research compound with the molecular formula C9H19NO3 and a molecular weight of 189.255 g/mol . This compound is primarily used in scientific research and is known for its high purity, typically around 95%. It is a polyethylene glycol (PEG) derivative containing an amine functional group, making it suitable for various applications.
Aplicaciones Científicas De Investigación
Chemistry: 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine is used in the synthesis of complex molecules, including proteolysis targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs). It serves as a linker connecting different molecular entities, facilitating the creation of multifunctional compounds.
Biology: In biological research, this compound is utilized in the study of biodegradation and environmental fate of ether compounds. It helps in understanding the microbial degradation pathways and potential environmental impacts.
Medicine: The compound is employed in the development of drug delivery systems, particularly in the synthesis of ADCs. It acts as a linker, enhancing the stability and efficacy of therapeutic agents.
Industry: In industrial applications, it is used in the production of surfactants and solvents. Its unique properties make it suitable for various formulations and chemical processes.
Mecanismo De Acción
Target of Action
It is a polyethylene glycol (peg) derivative that contains an amine functional group, making it a versatile molecule for various applications .
Mode of Action
It is known to be used in the synthesis of protac (proteolysis targeting chimera) molecules and antibody-drug conjugates (adcs) . In the context of PROTACs, it serves as a linker connecting an E3 ubiquitin ligase ligand and a target protein ligand . This facilitates the degradation of the target protein via the ubiquitin-proteasome system . In ADCs, it acts as a non-cleavable linker attaching an antibody to a cytotoxic drug .
Biochemical Pathways
Given its role in protacs and adcs, it can be inferred that it influences the ubiquitin-proteasome system and antibody-mediated drug delivery .
Result of Action
The molecular and cellular effects of PEG-amine’s action would depend on its application. In PROTACs, it facilitates the degradation of target proteins, altering cellular functions . In ADCs, it enables the targeted delivery of cytotoxic drugs, potentially leading to cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine involves the reaction of 2-(2-(2-Prop-2-enoxyethoxy)ethoxy)ethanol with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halides and nucleophiles under suitable conditions.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Comparación Con Compuestos Similares
- 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine
- 2-(2-(2-Aminoethoxy)ethoxy)ethanol
Uniqueness: 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine stands out due to its specific structure, which includes a prop-2-enoxy group. This unique feature enhances its reactivity and suitability for specific applications, particularly in the synthesis of PROTACs and ADCs.
Propiedades
IUPAC Name |
2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h2H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHOHQNFUWHTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
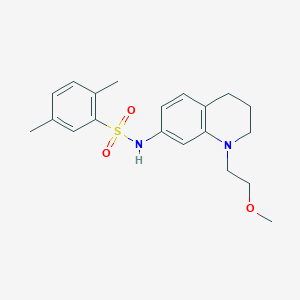
![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

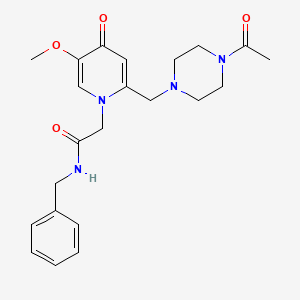
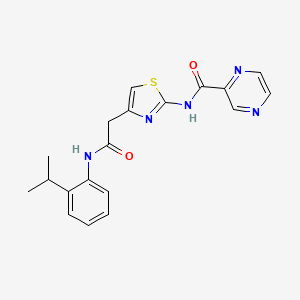
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2816991.png)
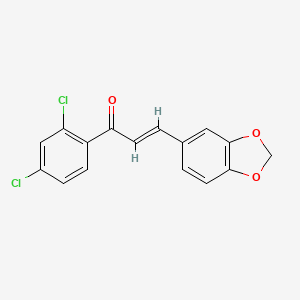
![[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2816993.png)
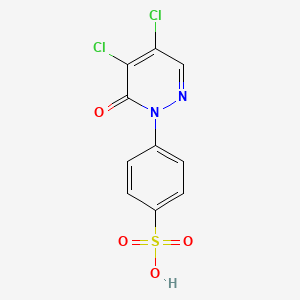

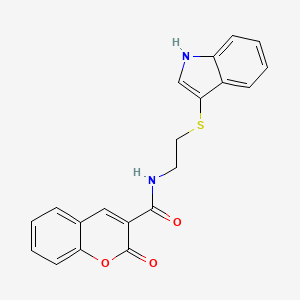
![N-(1-cyanocyclohexyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2817003.png)
